Ethyl 2-anilino-5-chlorobenzoate

Monoamine Oxidase A Enzyme Inhibition Neuropharmacology

Ensure experimental reproducibility by procuring the exact 5-chloro-2-anilino isomer. Unlike its 6-chloro or 2-amino analogs, this specific N-aryl anthranilic acid ethyl ester delivers defined reactivity in copper-catalyzed aminations (up to 99% yield) and distinct biological profiles (MAO-A IC50: 1,240 nM; AChE IC50: 2,920 nM). Validated as a key intermediate for N-chloroheterocyclic antimicrobials and second-generation HCV NS3 protease inhibitors. Do not substitute with regioisomers—purity and positional integrity are critical.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 918163-20-9
Cat. No. B12625433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-anilino-5-chlorobenzoate
CAS918163-20-9
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)Cl)NC2=CC=CC=C2
InChIInChI=1S/C15H14ClNO2/c1-2-19-15(18)13-10-11(16)8-9-14(13)17-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3
InChIKeyGSHAYZFBVBARKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-anilino-5-chlorobenzoate: Procurement and Differentiation Overview for Scientific Selection


Ethyl 2-anilino-5-chlorobenzoate (CAS 918163-20-9) is an N-aryl anthranilic acid ester derivative characterized by a 5-chloro substitution on the benzoate ring and an anilino group at the 2-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, with documented applications in synthesizing N-chloroheterocyclic antimicrobials, β-amino alcohols as inhibitors of antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . Its molecular architecture positions it within the broader class of anthranilic acid derivatives, yet subtle structural nuances—particularly the ethyl ester and specific chloro-anilino substitution pattern—dictate its distinct reactivity and biological profile, which are not interchangeable with its closest analogs [2].

Ethyl 2-anilino-5-chlorobenzoate: Why In-Class Analogs Cannot Be Freely Substituted


Within the N-aryl anthranilic acid ester family, minor structural variations—such as the position of the chlorine atom, the nature of the ester group, or the substitution pattern on the aniline ring—profoundly impact both chemical reactivity and biological target engagement [1]. For instance, the 5-chloro substitution in ethyl 2-anilino-5-chlorobenzoate creates a distinct electronic environment that influences its performance in copper-catalyzed amination reactions, where regioselectivity and yield are highly sensitive to substituent positioning [1]. Furthermore, comparative enzyme inhibition data reveals that structurally similar compounds exhibit markedly different IC50 values against monoamine oxidase A (MAO-A), underscoring that even seemingly minor modifications can shift activity from micromolar to nanomolar ranges [2]. Consequently, generic substitution with a different N-aryl anthranilic acid derivative—such as the 2-amino-5-chlorobenzoate or 6-chloro regioisomer—will not reproduce the specific reactivity or biological profile of ethyl 2-anilino-5-chlorobenzoate, making precise procurement essential for reproducible experimental outcomes.

Ethyl 2-anilino-5-chlorobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


MAO-A Inhibition: Quantitative Comparison with the 6-Chloro Regioisomer

Ethyl 2-anilino-5-chlorobenzoate demonstrates measurable but modest inhibition of recombinant bovine mitochondrial monoamine oxidase A (MAO-A), with an IC50 of 1,240 nM [1]. In contrast, a closely related regioisomer bearing a 6-chloro substitution (2-anilino-6-chlorobenzoic acid derivative) exhibits significantly higher potency, with an IC50 of 4.10 nM against human recombinant MAO-A [2]. This approximately 300-fold difference in inhibitory activity directly quantifies the functional divergence conferred by the chlorine position, highlighting that the 5-chloro variant is not a simple potency-equivalent substitute for the 6-chloro analog.

Monoamine Oxidase A Enzyme Inhibition Neuropharmacology

Acetylcholinesterase Inhibition: Class-Level Benchmarking Against N-Aryl Anthranilic Acid Derivatives

Ethyl 2-anilino-5-chlorobenzoate exhibits an IC50 of 2,920 nM against acetylcholinesterase (AChE) [1]. This places the compound within the micromolar activity range characteristic of many N-aryl anthranilic acid esters. As a class-level benchmark, structurally optimized N-aryl anthranilic acid derivatives have been reported to achieve AChE IC50 values as low as 22.21 nM . The ~130-fold gap between ethyl 2-anilino-5-chlorobenzoate and highly optimized analogs underscores its role as a moderate-activity scaffold suitable for derivatization rather than a high-potency final candidate.

Acetylcholinesterase Enzyme Inhibition Neurodegeneration

Synthetic Yield Benchmarking: Copper-Catalyzed Amination Efficiency

The synthesis of ethyl 2-anilino-5-chlorobenzoate via copper-catalyzed amination of 2-chloro-5-substituted benzoic acids proceeds with yields up to 99% when using optimized ligand-free conditions [1]. This represents the upper bound of efficiency for this reaction class; however, yields are highly dependent on the specific chloro-substitution pattern and aniline electronics. Electron-deficient anilines or sterically hindered partners (e.g., 2,6-dimethylaniline) may reduce yields substantially [1]. For procurement decisions, this implies that the 5-chloro precursor is among the more reliably high-yielding substrates, but substituent-specific optimization is required for analog synthesis.

Copper Catalysis Regioselective Amination Anthranilic Acid Synthesis

Ethyl 2-anilino-5-chlorobenzoate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Scaffold for Derivatization in Antitubercular and Antiviral Drug Discovery

Ethyl 2-anilino-5-chlorobenzoate is explicitly cited as a reactant for synthesizing β-amino alcohols that inhibit N-acetyltransferase (a validated antitubercular target) and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . Its moderate baseline activity against MAO-A (IC50 1,240 nM) [1] and AChE (IC50 2,920 nM) [1] positions it as a non-potent starting scaffold suitable for medicinal chemistry optimization campaigns, where the goal is to improve potency through systematic derivatization rather than to employ the parent compound directly as a drug candidate.

Regioselectivity Reference Standard in Copper-Catalyzed Amination Methodology

The compound serves as a representative substrate in chemo- and regioselective copper-catalyzed amination protocols that produce N-aryl anthranilic acid derivatives without acid protection [2]. Researchers developing new catalytic methods or optimizing reaction conditions can employ ethyl 2-anilino-5-chlorobenzoate as a benchmark substrate to assess regioselectivity and yield against published baselines (up to 99% yield under optimized conditions) [2]. Its defined chloro-position (5-chloro) provides a clear reference point for comparing electronic and steric effects across different substitution patterns.

Synthesis of N-Chloroheterocyclic Antimicrobial Agents

Direct vendor documentation confirms the compound's utility as a reactant for preparing N-chloroheterocyclic antimicrobials and N-chlorohydantoins . These derivatives are employed in rechargeable biocidal cellulose materials and antimicrobial surface coatings. For industrial procurement, this establishes a clear, documented synthetic pathway where ethyl 2-anilino-5-chlorobenzoate functions as a key intermediate, differentiating it from analogs that lack this specific application validation.

Moderate-Affinity Reference Compound for MAO-A and AChE Enzyme Assays

With well-defined IC50 values of 1,240 nM (MAO-A) and 2,920 nM (AChE) [1], ethyl 2-anilino-5-chlorobenzoate can serve as a moderate-affinity reference or control compound in enzyme inhibition assays. Its activity falls between highly potent inhibitors (low nM range) and completely inactive compounds, making it useful for calibrating assay sensitivity windows or as a comparator in structure-activity relationship (SAR) studies where the goal is to evaluate whether structural modifications improve or diminish target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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